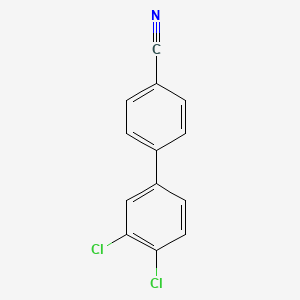

4-(3,4-Dichlorophenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

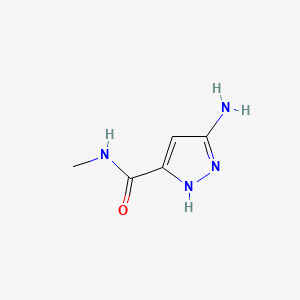

4-(3,4-Dichlorophenyl)benzonitrile is a chemical compound with the CAS Number: 1260497-25-3 . Its molecular formula is C13H7Cl2N and it has a molecular weight of 248.11 . The IUPAC name for this compound is 3’,4’-dichloro [1,1’-biphenyl]-4-carbonitrile .

Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .Molecular Structure Analysis

The molecular structure of 4-(3,4-Dichlorophenyl)benzonitrile was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3,4-Dichlorophenyl)benzonitrile .Chemical Reactions Analysis

Benzonitriles are privileged structural elements found in a number of pharmaceuticals, agrochemicals, and natural products . The cyano group in benzonitriles also plays as an important functional group in organic synthesis due to the multiple possibilities of transforming into other functional groups such as carboxylic acids, amide, and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-Dichlorophenyl)benzonitrile include a molecular weight of 248.11 .Applications De Recherche Scientifique

Structural Analysis and Molecular Interactions

Research on derivatives of 4-(3,4-Dichlorophenyl)benzonitrile has led to insights into molecular structures and interactions. Studies like those by Dhakal, Parkin, and Lehmler (2019) on related compounds have shown significant interactions such as π-π stacking and hydrogen bonding, which are crucial for understanding molecular assembly and stability (Dhakal, Parkin, & Lehmler, 2019).

Electrochemical Applications

Compounds like 4-(Trifluoromethyl)-benzonitrile have been used in high-voltage lithium-ion batteries, indicating potential applications of similar compounds in energy storage technologies. Huang et al. (2014) demonstrated the improvement in cyclic stability of lithium-ion batteries using such compounds (Huang et al., 2014).

Anticancer Research

Derivatives of 4-(3,4-Dichlorophenyl)benzonitrile have been investigated for their anticancer properties. For instance, Kesuma et al. (2022) synthesized a compound with promising anticancer activity against MCF-7 cancer cells, highlighting the potential of such compounds in cancer research (Kesuma et al., 2022).

Environmental Applications

The degradation of similar compounds in water through novel methods like dielectric barrier discharge plasma reactors has been studied by Feng et al. (2015). This suggests potential applications in environmental remediation and pollution control (Feng et al., 2015).

Fuel Cell Technology

Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, as explored by Sankir et al. (2007), have applications in proton exchange membranes for fuel cells. This research contributes to the development of more efficient and durable fuel cells (Sankir et al., 2007).

Photophysical Studies

Studies on compounds like 4-(Dimethylamino)benzonitrile, a related compound, provide insights into photoinduced charge-transfer processes, which are essential for understanding photophysical phenomena and potential applications in photonic devices (Rhinehart, Challa, & McCamant, 2012).

Corrosion Inhibition

Benzonitrile derivatives have been studied for their corrosion inhibition properties in acidic environments. Chaouiki et al. (2018) demonstrated that these compounds can effectively inhibit corrosion of mild steel, suggesting applications in material science and engineering (Chaouiki et al., 2018).

Safety And Hazards

When handling 4-(3,4-Dichlorophenyl)benzonitrile, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . It is also advised to wash hands thoroughly after handling and to avoid release to the environment . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Propriétés

IUPAC Name |

4-(3,4-dichlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKHXUBQXXOEKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742690 |

Source

|

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)benzonitrile | |

CAS RN |

1260497-25-3 |

Source

|

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

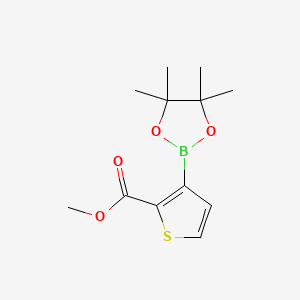

![Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B597156.png)

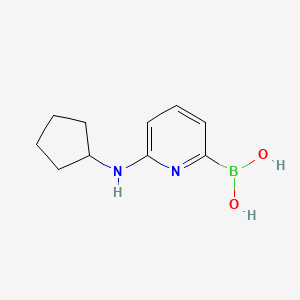

![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)

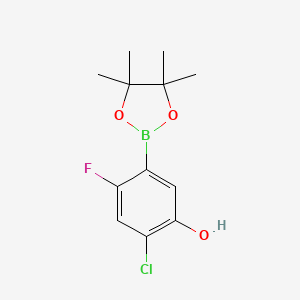

![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)

![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)